1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound characterized by the presence of a hexahydropyrimidine ring substituted with a 2,6-dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, leading to the formation of substituted hexahydropyrimidines . The reaction conditions often include heating the reactants at a specific ratio in boiling methanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis starting from readily available precursors. The process may include steps such as acid-amine coupling, deprotection, and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Formaldehyde and Primary Amines: Used in the initial synthesis of the hexahydropyrimidine ring.
Boiling Pyridine or Methanol: Common solvents for the reaction.
Major Products Formed:
Substituted Hexahydropyrimidines: Depending on the specific reagents used, various substituted hexahydropyrimidines can be formed.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique properties may be utilized in the design of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Bromophenyl)-5-(2-furylmethylene)-2-thioxo-hexahydropyrimidine-4,6-dione: A related compound with similar structural features but different substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share the pyrimidine-2,4-dione core but have different substituents and applications.
Uniqueness: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C10H8Br2N2O2 |
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Molecular Weight |
347.99 g/mol |
IUPAC Name |
1-(2,6-dibromophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c11-6-2-1-3-7(12)9(6)14-5-4-8(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI Key |
GPIALJVNUMQJER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
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